molecular formula C20H39NO3 B14653382 Tetradecyl 4-acetamidobutanoate CAS No. 52669-47-3

Tetradecyl 4-acetamidobutanoate

Cat. No.: B14653382
CAS No.: 52669-47-3
M. Wt: 341.5 g/mol
InChI Key: WKLABMSRTPMGEI-UHFFFAOYSA-N
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Description

Tetradecyl 4-acetamidobutanoate is an ester derivative of 4-acetamidobutanoic acid (also known as N-acetyl-4-aminobutyric acid), formed by the esterification of the carboxylic acid group with tetradecanol. The parent compound, 4-acetamidobutanoic acid (CAS: 3025-96-5), is a gamma amino acid derivative and a precursor to γ-aminobutyric acid (GABA), a critical neurotransmitter . The esterification with a tetradecyl chain likely enhances lipophilicity, altering its pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to the free acid form.

Properties

CAS No.

52669-47-3

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

IUPAC Name

tetradecyl 4-acetamidobutanoate

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-24-20(23)16-15-17-21-19(2)22/h3-18H2,1-2H3,(H,21,22)

InChI Key

WKLABMSRTPMGEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCNC(=O)C

Origin of Product

United States

Preparation Methods

Chemical and Physical Properties

The compound exhibits the following properties based on computed data:

Property Value Reference
Molecular Formula C20H39NO3
Molecular Weight 341.5 g/mol
XLogP3-AA 6.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 18
Topological Polar Surface Area 55.4 Ų
Exact Mass 341.29299411 Da
Monoisotopic Mass 341.29299411 Da

The compound contains an ester functional group, an amide group, and a long aliphatic chain, contributing to its amphiphilic character. This unique structural configuration provides distinct physicochemical properties compared to both shorter and longer-chain analogs.

Direct Esterification Method

The direct esterification approach represents one of the most straightforward methods for synthesizing this compound.

Reaction Mechanism

This method involves the Fischer esterification reaction between 4-acetamidobutanoic acid and tetradecanol (1-tetradecanol) in the presence of an acid catalyst. The reaction produces the desired ester with water as a byproduct.

Reagents and Reaction Conditions

Reagent Role Quantity
4-Acetamidobutanoic acid Starting material 1 equivalent
1-Tetradecanol Alcohol component 1.2-1.5 equivalents
Sulfuric acid or p-toluenesulfonic acid Catalyst 0.05-0.1 equivalents
Toluene or benzene Solvent
Molecular sieves (4Å) Water scavenger Excess

The reaction is typically conducted under reflux conditions (110-120°C), with continuous removal of water using Dean-Stark apparatus to drive the equilibrium toward product formation. The reaction time generally ranges from 8 to 24 hours depending on the scale and conditions.

Procedure

  • Add 4-acetamidobutanoic acid (1 eq.), 1-tetradecanol (1.2-1.5 eq.), acid catalyst (0.05-0.1 eq.), and molecular sieves to a round-bottom flask containing toluene.
  • Attach a Dean-Stark apparatus and reflux condenser.
  • Heat the reaction mixture to reflux for 8-24 hours, collecting water in the Dean-Stark trap.
  • Cool the reaction mixture to room temperature.
  • Filter the solution to remove molecular sieves.
  • Neutralize the acid catalyst with saturated sodium bicarbonate solution.
  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography using hexane/ethyl acetate as eluent.

Limitations

This method, while straightforward, has several limitations:

  • Relatively long reaction times
  • Potential for side reactions, including possible hydrolysis of the amide group
  • Lower yields compared to other methods
  • Difficulty in removing all traces of the acid catalyst

Coupling Reagent Method

Using coupling reagents represents a more modern approach to ester synthesis, offering milder conditions and potentially higher yields.

Reaction Mechanism

This approach involves activating the carboxylic acid group of 4-acetamidobutanoic acid using a coupling reagent, followed by nucleophilic attack by the alcohol (1-tetradecanol).

Coupling Reagents Comparison

Various coupling reagents can be employed, each with specific advantages and limitations:

Coupling Reagent Advantages Limitations Expected Yield Range
DCC/DMAP Widely available, effective Formation of DCU byproduct, difficult purification 70-85%
EDC·HCl/DMAP Water-soluble byproducts, easier purification More expensive, moisture-sensitive 65-80%
PyAOP Efficient for hindered substrates Expensive, requires strict anhydrous conditions 75-90%
BOP Good for hindered substrates, less toxic than PyBOP Generates HMPA (carcinogenic) 70-85%
HATU High coupling efficiency Expensive, can lead to guanidinium byproducts 80-95%
DEPBT Excellent for esterification, minimal racemization Limited commercial availability 70-90%

Based on data from similar coupling reactions in search results, including those found in entry 3 of Table 3 in source, DEPBT demonstrates superior performance for esterification reactions, with yields of approximately 72%.

Procedure Using DCC/DMAP Method

  • Dissolve 4-acetamidobutanoic acid (1 eq.) in anhydrous dichloromethane or tetrahydrofuran.
  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst.
  • Cool the solution to 0°C.
  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) slowly and stir for 30 minutes at 0°C.
  • Add 1-tetradecanol (1.1 eq.) in dichloromethane dropwise.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Filter off the precipitated dicyclohexylurea (DCU).
  • Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate, and brine.
  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify by column chromatography using hexane/ethyl acetate gradient.

Yield and Purity

The coupling reagent method typically provides yields of 65-95% depending on the specific reagent used and reaction conditions. The purity of the final product is generally higher than that obtained from direct esterification, often exceeding 95% after chromatographic purification.

Acyl Chloride Method

The acyl chloride approach offers a highly reactive intermediate that can readily react with alcohols to form esters.

Reaction Mechanism

This two-step process involves:

  • Converting 4-acetamidobutanoic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride
  • Reacting the acyl chloride with 1-tetradecanol to form this compound

Reagents and Reaction Conditions

For acyl chloride formation:

Reagent Role Quantity
4-Acetamidobutanoic acid Starting material 1 equivalent
Thionyl chloride or oxalyl chloride Chlorinating agent 2-3 equivalents
Catalytic DMF Catalyst Few drops
Dichloromethane or toluene Solvent

For esterification:

Reagent Role Quantity
4-Acetamidobutanoyl chloride Acyl chloride intermediate 1 equivalent
1-Tetradecanol Alcohol component 1.1 equivalents
Triethylamine or pyridine Base 2-3 equivalents
Dichloromethane Solvent

Procedure

  • Prepare the acyl chloride:

    • Dissolve 4-acetamidobutanoic acid in anhydrous dichloromethane or toluene.
    • Add a few drops of DMF as catalyst.
    • Add thionyl chloride or oxalyl chloride dropwise at 0°C.
    • Stir at room temperature for 2-3 hours.
    • Remove excess thionyl chloride and solvent under reduced pressure.
  • Perform the esterification:

    • Dissolve 1-tetradecanol and triethylamine in anhydrous dichloromethane.
    • Cool to 0°C.
    • Add the freshly prepared acyl chloride solution dropwise.
    • Stir at room temperature for 3-4 hours.
    • Quench with water and extract with dichloromethane.
    • Wash organic layer with saturated sodium bicarbonate, water, and brine.
    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
    • Purify by column chromatography.

Considerations

This method offers several advantages:

  • Higher reactivity leading to faster reaction times
  • Generally higher yields (typically 75-90%)
  • Less need for excess alcohol

However, it also has notable limitations:

  • Sensitivity to moisture
  • Potential for side reactions, particularly at the amide functionality
  • Generation of corrosive byproducts (HCl)
  • Need for strictly anhydrous conditions

CDI-Mediated Synthesis

N,N'-Carbonyldiimidazole (CDI) offers a milder alternative for esterification compared to the acyl chloride method. This approach is inspired by the CDI-mediated synthesis described in patent.

Reaction Mechanism

CDI reacts with 4-acetamidobutanoic acid to form an activated acyl imidazole intermediate, which subsequently reacts with 1-tetradecanol to yield this compound.

Reagents and Reaction Conditions

Reagent Role Quantity
4-Acetamidobutanoic acid Starting material 1 equivalent
N,N'-Carbonyldiimidazole (CDI) Activating agent 1.1 equivalents
1-Tetradecanol Alcohol component 1 equivalent
Tetrahydrofuran (THF) Solvent

Procedure Based on Patent CN111533656A Methodology

  • Dissolve 4-acetamidobutanoic acid in anhydrous THF under nitrogen atmosphere.
  • Add CDI in portions at 0-20°C and stir for 2-3 hours to form the acyl imidazole intermediate.
  • In a separate flask, dissolve 1-tetradecanol in THF.
  • Add the alcohol solution to the acyl imidazole solution at 20-25°C.
  • Stir the reaction mixture for 15-18 hours at 20-35°C.
  • Quench the reaction with saturated citric acid solution.
  • Extract with ethyl acetate and combine the organic phases.
  • Wash the organic phase with brine and dry over anhydrous sodium sulfate.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify by column chromatography or distillation if necessary.

Advantages and Limitations

Advantages:

  • Milder reaction conditions compared to acyl chloride method
  • No generation of corrosive byproducts
  • High selectivity and fewer side reactions
  • Compatible with sensitive functional groups

Limitations:

  • Longer reaction times
  • Potentially lower yields compared to acyl chloride method
  • Higher cost of CDI compared to thionyl chloride

Enzymatic Synthesis

Enzymatic methods offer a green alternative for the preparation of this compound, employing lipases as biocatalysts.

Reaction Mechanism

Lipases catalyze the esterification between 4-acetamidobutanoic acid and 1-tetradecanol under mild conditions, with water as the only byproduct.

Enzyme Comparison

Enzyme Source Optimal Temperature Optimal Solvent System Expected Yield
Candida antarctica lipase B (CALB) C. antarctica 40-60°C tert-butanol, 2-methyl-2-butanol 70-85%
Novozym 435 Immobilized CALB 50-70°C Hexane, toluene 75-90%
Lipozyme RM IM Rhizomucor miehei 30-50°C Isooctane, heptane 65-80%
Lipozyme TL IM Thermomyces lanuginosus 40-60°C tert-butanol, isooctane 70-85%

Procedure

  • Add 4-acetamidobutanoic acid (1 eq.) and 1-tetradecanol (1-1.2 eq.) to an appropriate solvent (e.g., tert-butanol or hexane).
  • Add molecular sieves (4Å) to remove water continuously.
  • Add the selected lipase (10-20% w/w relative to substrates).
  • Incubate the reaction mixture at the optimal temperature (typically 40-60°C) with gentle shaking for 24-72 hours.
  • Filter off the enzyme and molecular sieves.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude product by column chromatography.

Advantages and Limitations

Advantages:

  • Environmentally friendly process
  • High regioselectivity and stereoselectivity
  • Mild reaction conditions
  • Reusable biocatalyst

Limitations:

  • Longer reaction times
  • Higher cost of enzymes
  • Potential enzyme inhibition by substrates or products
  • Limited scalability for industrial production

Comparative Analysis of Synthesis Methods

The following table provides a comprehensive comparison of the various methods for synthesizing this compound:

Method Typical Yield Reaction Time Temperature Advantages Limitations Environmental Impact Scalability
Direct Esterification 60-75% 8-24 hours 110-120°C Simple setup, inexpensive reagents Long reaction time, side reactions Moderate (uses organic solvents, acid catalysts) Good
Coupling Reagent 65-95% 12-24 hours 0-25°C Mild conditions, high yields Expensive reagents, complex purification Moderate to high (waste from coupling reagents) Moderate
Acyl Chloride 75-90% 5-8 hours 0-25°C Fast reaction, high yields Moisture sensitive, corrosive reagents High (corrosive reagents, HCl generation) Good
CDI-Mediated 70-85% 18-24 hours 20-35°C Mild conditions, selective Longer reaction times, expensive CDI Moderate Good
Enzymatic 65-90% 24-72 hours 40-60°C Green chemistry, high selectivity Slow, expensive enzymes Low Limited

Based on this analysis, the most suitable method depends on specific requirements:

  • For laboratory-scale synthesis with high yield and purity: Coupling reagent method (particularly DEPBT or HATU)
  • For industrial-scale production: Direct esterification or acyl chloride method
  • For environmentally conscious synthesis: Enzymatic method
  • For a balance between yield, reaction conditions, and reagent availability: CDI-mediated synthesis

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following techniques:

  • Column Chromatography:

    • Stationary phase: Silica gel
    • Mobile phase: Gradient of hexane/ethyl acetate or dichloromethane/methanol
    • Typical ratio: Starting with 95:5 hexane/ethyl acetate and gradually increasing polarity
  • Distillation:

    • For larger-scale preparations
    • Vacuum distillation at approximately 180-200°C (0.1-0.5 mmHg)
  • Recrystallization:

    • Solvent system: Ethanol/water or acetone/hexane
    • Procedure: Dissolve in minimum amount of hot solvent, cool slowly, filter crystals

Characterization Methods

The identity and purity of this compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Key signals for tetradecyl chain, acetamido group, and butanoate backbone
    • ¹³C NMR: Carbonyl carbon signals for ester and amide functionalities
  • Infrared (IR) Spectroscopy:

    • Key bands: Ester C=O stretch (~1735 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), NH stretch (~3300 cm⁻¹)
  • Mass Spectrometry:

    • Expected molecular ion peak: m/z 341.29
    • Characteristic fragmentation pattern including loss of tetradecyl chain
  • Elemental Analysis:

    • Theoretical: C, 70.34%; H, 11.51%; N, 4.10%; O, 14.05%
  • Chromatographic Analysis:

    • HPLC with UV detection
    • GC-MS for volatile derivatives

Chemical Reactions Analysis

Types of Reactions: Tetradecyl 4-acetamidobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tetradecyl 4-acetamidobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical marker.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders due to its relation to GABA.

    Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Tetradecyl 4-acetamidobutanoate involves its interaction with specific molecular targets and pathways. As a derivative of GABA, it may influence GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability. The compound may also interact with other receptors and enzymes, modulating various physiological processes.

Comparison with Similar Compounds

4-Acetamidobutanoic Acid

  • Role : Key intermediate in arginine/proline metabolism and GABA synthesis .
  • Biological Impact : Associated with a 6% reduction in asthma risk (OR = 0.94) and a 51% lower risk of amyotrophic lateral sclerosis (ALS) (OR = 0.49) .
  • Limitations : Rapid metabolism in vivo; short half-life limits therapeutic applications.

N4-Acetylaminobutanal

  • Role: Immediate precursor to 4-acetamidobutanoate in the arginine/proline pathway .
  • Biological Impact : Accumulates in Alzheimer’s disease (AD) model mice due to impaired deacetylase activity, reducing GABA production .

Tetradecyl Tetradecanoate

  • Biological Impact : Found in plant lipid profiles; high positive weight in principal component analysis (PCA) of volatile compounds, suggesting stability in biological matrices .

Metabolic and Pharmacological Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Biological Role
4-Acetamidobutanoic Acid 3025-96-5 C₆H₁₁NO₃ 145.16 Water-soluble GABA precursor, asthma/ALS risk modulator
N4-Acetylaminobutanal Not Provided C₆H₁₂N₂O₂ 144.17 Lipid-soluble Metabolic intermediate in AD pathology
Tetradecyl 4-Acetamidobutanoate* Not Listed C₁₈H₃₅NO₃ 313.48 Lipid-soluble Hypothesized enhanced bioavailability vs. parent acid
Tetradecyl Tetradecanoate Not Provided C₂₈H₅₄O₂ 422.74 Insoluble in water Plant lipid component

*Note: CAS for this compound is unavailable in the referenced sources .

Key Research Findings

(a) Asthma and ALS Risk Modulation

  • 4-Acetamidobutanoic Acid: Mendelian randomization (MR) studies show a nominal causal link to reduced asthma incidence (6% risk reduction) and ALS risk (OR = 0.49) .

(b) Neurotransmitter Pathways

  • 4-Acetamidobutanoic Acid: Accumulates in AD models due to low deacetylase activity, impairing GABA synthesis .
  • Structural Contrast: Ester derivatives like this compound may resist enzymatic hydrolysis, altering GABAergic signaling compared to the free acid.

(c) Pharmacokinetic Differences

  • Lipophilicity: this compound’s long alkyl chain enhances membrane permeability but may reduce renal clearance.
  • Metabolic Stability: Esterification could delay conversion to 4-acetamidobutanoic acid, requiring esterase activity for activation.

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